molecular formula C7H12O3 B2898278 (2R)-2-Methyl-3-(oxetan-2-yl)propanoic acid CAS No. 2248214-27-7

(2R)-2-Methyl-3-(oxetan-2-yl)propanoic acid

Cat. No.: B2898278
CAS No.: 2248214-27-7
M. Wt: 144.17
InChI Key: VNSZPFSPFGUILS-LWOQYNTDSA-N
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Description

(2R)-2-Methyl-3-(oxetan-2-yl)propanoic acid: is an organic compound characterized by the presence of an oxetane ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Methyl-3-(oxetan-2-yl)propanoic acid typically involves the formation of the oxetane ring followed by the introduction of the propanoic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxetane ring. This is followed by functionalization to introduce the propanoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-Methyl-3-(oxetan-2-yl)propanoic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxetane ring or the propanoic acid moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: (2R)-2-Methyl-3-(oxetan-2-yl)propanoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving oxetane-containing molecules.

Industry: In the industrial sector, this compound can be used in the production of polymers and materials with unique properties due to the presence of the oxetane ring.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-(oxetan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (2R)-2-Methyl-3-(oxiran-2-yl)propanoic acid: Similar structure but with an oxirane ring instead of an oxetane ring.

    (2R)-2-Methyl-3-(tetrahydrofuran-2-yl)propanoic acid: Contains a tetrahydrofuran ring instead of an oxetane ring.

Uniqueness: (2R)-2-Methyl-3-(oxetan-2-yl)propanoic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The ring strain in the oxetane ring makes it more reactive compared to other cyclic ethers, allowing for unique reactivity patterns and applications.

Properties

IUPAC Name

(2R)-2-methyl-3-(oxetan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(7(8)9)4-6-2-3-10-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSZPFSPFGUILS-LWOQYNTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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